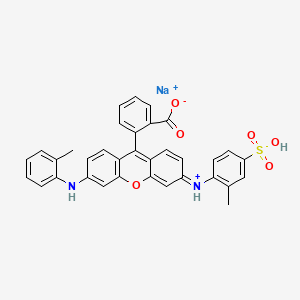

Violamine R (disodium)

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Violamine R (disodium) typically involves the reaction of xanthylium derivatives with sulfonated aromatic amines. The process includes several steps:

Formation of Xanthylium Intermediate: This involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthylium intermediate.

Sulfonation: The xanthylium intermediate is then sulfonated using sulfuric acid to introduce sulfonic acid groups.

Industrial Production Methods: Industrial production of Violamine R (disodium) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to ensure consistent product quality.

Purification: The crude product is purified through recrystallization or chromatography to remove impurities.

Drying and Packaging: The purified dye is dried and packaged under controlled conditions to maintain its stability and quality.

化学反応の分析

Types of Reactions: Violamine R (disodium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of quinonoid structures.

Reduction: Reduction reactions with reducing agents like sodium borohydride can convert it into leuco forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Leuco forms of Violamine R.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Violamine R (disodium) has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in spectrophotometric analysis due to its distinct absorbance peak at 752 nm.

Biology: Employed as a stain in hematology and histology for visualizing cellular components.

Industry: Utilized in textile dyeing, paper coloring, and as a colorant in various consumer products.

作用機序

The mechanism of action of Violamine R (disodium) involves its interaction with specific molecular targets:

Fluorescence Intermittency: The compound exhibits environment and temperature-dependent photoluminescence intermittency, which is influenced by electron transfer and proton transfer processes.

Molecular Targets: It interacts with cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions, leading to its staining properties.

Pathways Involved: The photochemical processes responsible for its fluorescence intermittency can vary with the environment, indicating different pathways in different conditions.

類似化合物との比較

Violamine R (disodium) can be compared with other similar compounds, such as:

Acid Violet 17: Similar in structure but differs in the position and number of sulfonic acid groups.

Acid Red 87: Another xanthylium-based dye with different substituents on the aromatic rings.

Acid Blue 9: A related dye with a different chromophore structure.

Uniqueness:

特性

IUPAC Name |

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXWIMQWXXKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5)S(=O)(=O)O)C)C=C4O3)C6=CC=CC=C6C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2NaO6S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50636393 | |

| Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-97-5 | |

| Record name | Violamine R (disodium) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

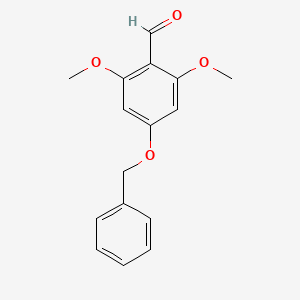

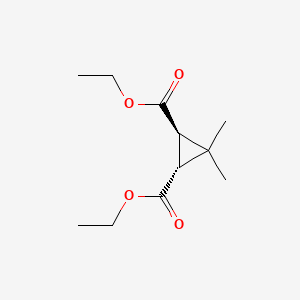

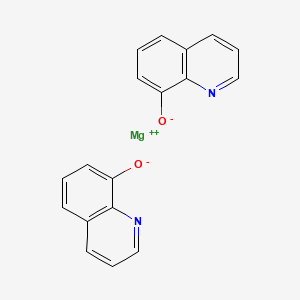

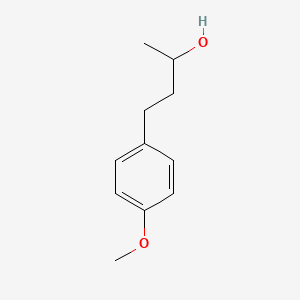

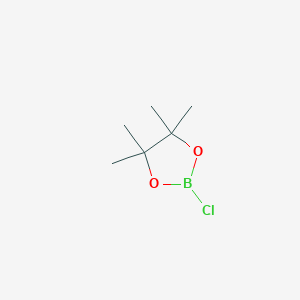

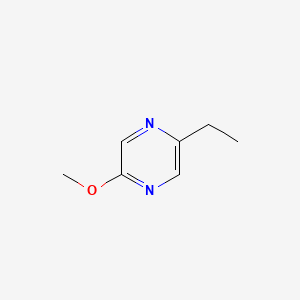

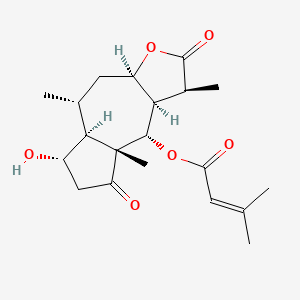

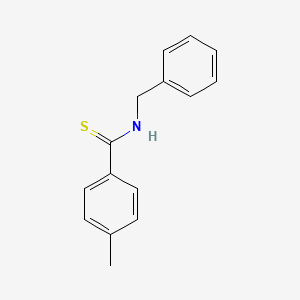

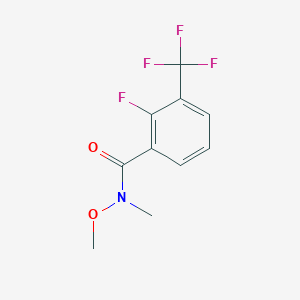

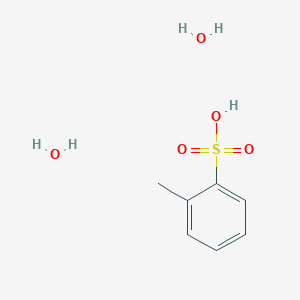

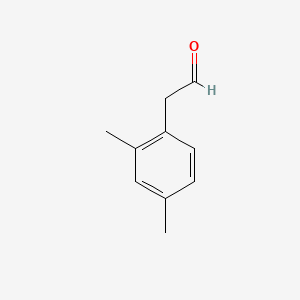

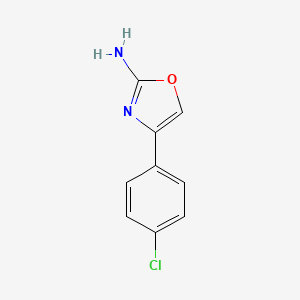

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。